molecular formula C13H27N3O B1491390 2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1304332-76-0

2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B1491390
CAS No.: 1304332-76-0
M. Wt: 241.37 g/mol
InChI Key: MGQWABYVDMPKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine scaffold substituted with an aminomethyl group, a structural motif commonly found in compounds that exhibit bioactivity and serve as key intermediates in drug discovery . The presence of the acetamide linker connected to a 3-methylbutyl (isoamyl) chain further enhances its potential as a versatile building block. The 3-methylbutyl group is a known component in semiochemicals and bioactive molecules, suggesting potential for research in neuropharmacology or chemical ecology . Similarly, the aminomethyl-piperidine structure is a privileged scaffold in the design of ligands for various biological targets, often associated with central nervous system activity . Researchers can utilize this compound as a critical precursor for the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR). Its molecular framework makes it a candidate for developing novel probes or inhibitors. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-11(2)5-6-15-13(17)10-16-7-3-4-12(8-14)9-16/h11-12H,3-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQWABYVDMPKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(Aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide, also known as a piperidine derivative, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H20N2O
  • Molecular Weight : 208.30 g/mol
  • IUPAC Name : this compound

Research indicates that piperidine derivatives exhibit various biological activities, including:

  • Neurotransmitter Modulation : These compounds often interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. For instance, some studies suggest that similar compounds can enhance GABAergic transmission, which may have implications for treating anxiety and depression .
  • Inhibition of Enzymatic Activity : Piperidine derivatives have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic effects .

Biological Activity Data

Activity Type Effect/Outcome Reference
FAAH InhibitionIncreased endocannabinoid levels; analgesic effects
GABA Receptor InteractionPotential anxiolytic effects
Neuroprotective EffectsReduced neuroinflammation in animal models

Study 1: FAAH Inhibition and Pain Management

A study investigated the analgesic properties of piperidine derivatives in models of chronic pain. The results demonstrated that compounds similar to this compound significantly reduced pain sensitivity through FAAH inhibition, suggesting potential therapeutic use in pain management .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells, pointing towards their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of acetamide derivatives with modifications in the alkyl chain, heterocyclic substituents, or aromatic groups. Below is a comparative analysis of key analogues:

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Bioactivity Reference
2-[3-(Aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide (Target) 239.36 3-Aminomethylpiperidine, 3-methylbutyl Moderate (polar) Potential CXCR4 inhibition
N-(3-Methylbutyl)acetamide 143.23 3-Methylbutyl High (polar) Insect attractant
2-(4-((3-(Piperidin-1-yl)propylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide ~450 Phenyl, morpholinopropyl, piperidinyl Low (non-polar) HIV-1 inhibition (CXCR4)
2-({3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide ~470 Thieno-pyrimidine, benzodioxolyl, sulfanyl Low (non-polar) Kinase screening candidate

Key Differences and Implications

The 3-methylbutyl chain contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, phenyl-containing analogues (e.g., 17{5,5}) exhibit lower solubility due to aromatic hydrophobicity .

Synthetic Efficiency :

  • The target compound achieves a 73% yield , outperforming analogues like 17{5,5} (18% yield) due to fewer steric hindrances and simpler purification steps .

Bioactivity: Piperidine-based analogues (e.g., 17{3,3}) show HIV-1 inhibition via CXCR4 receptor antagonism, suggesting the target compound may share similar mechanisms . The thieno-pyrimidine derivative () is tailored for kinase screening, highlighting how heterocyclic extensions diversify applications .

Preparation Methods

Formation of the Piperidine Ring and Aminomethyl Substitution

  • The piperidine ring is synthesized from 1,5-diamine precursors or via cyclization of amino alcohols under acidic or basic conditions.

  • The 3-position aminomethyl group can be introduced by reductive amination of a 3-formylpiperidine intermediate using formaldehyde and an appropriate reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Alternative methods include nucleophilic substitution on a 3-halopiperidine derivative with an amine source, followed by reduction.

Acetamide Coupling with 3-Methylbutyl Side Chain

  • The acetamide moiety bearing the 3-methylbutyl substituent is typically introduced via amide bond formation between the piperidinyl amine and a carboxylic acid derivative or activated ester of 3-methylbutanoic acid.

  • Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or their hydrochloride salts are commonly used to activate the carboxylic acid for amide bond formation.

  • Reaction conditions are generally mild, performed in solvents like dichloromethane or dimethylformamide at temperatures ranging from 0 °C to room temperature to preserve stereochemistry and avoid side reactions.

Deprotection and Purification

  • If protecting groups are used on the amino functionalities during synthesis, deprotection is carried out using acid or base treatments depending on the protecting group type.

  • Final purification is typically achieved by chromatographic methods such as flash column chromatography or preparative HPLC to obtain the target compound with high purity.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
Piperidine ring formation Cyclization Acidic or basic medium, heating Choice of precursor dictates conditions
Aminomethyl introduction Reductive amination Formaldehyde, NaBH3CN or NaBH(OAc)3, mild solvents Selective for 3-position substitution
Acetamide coupling Amide bond formation DCC or EDC, base (e.g., DIPEA), DCM or DMF, 0–25 °C Preserves stereochemistry; high yield
Deprotection Acid/base treatment TFA, HCl, or NaOH depending on protecting groups Mild conditions prevent degradation

Research Findings and Notes

  • Studies indicate that the stereochemical integrity of the 3-methylbutyl side chain and the piperidine ring is critical for biological activity, necessitating careful control of reaction conditions to prevent racemization.

  • The use of carbodiimide coupling reagents is preferred for their efficiency and mildness, minimizing side reactions and facilitating scale-up.

  • Industrial synthesis may incorporate continuous flow chemistry to enhance reaction control, yield, and reproducibility while reducing solvent use and waste generation.

  • Hydrolysis and acylation side reactions are monitored and minimized by optimizing reagent equivalents and reaction times.

  • The aminomethyl substitution at the 3-position of piperidine has been effectively achieved using reductive amination, which offers regioselectivity and good functional group tolerance.

Summary Table of Key Preparation Steps

Preparation Stage Methodology Reagents/Conditions Outcome/Remarks
Piperidine ring synthesis Cyclization of diamines Acid/base, heat Formation of six-membered ring
Aminomethyl group introduction Reductive amination Formaldehyde, NaBH3CN Selective 3-position substitution
Acetamide bond formation Carbodiimide-mediated coupling DCC or EDC, base, DCM/DMF Efficient amide bond formation
Deprotection and purification Acid/base treatment, chromatography TFA/HCl/NaOH, flash chromatography High purity product

Q & A

Q. What are the key steps in synthesizing 2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide?

The synthesis typically involves sequential functionalization of the piperidine core and acetamide coupling. Key steps include:

  • Aminomethylation of piperidine : Introducing the aminomethyl group at the 3-position via reductive amination or nucleophilic substitution, requiring precise pH control (~7–9) and temperatures of 40–60°C .
  • Acetamide coupling : Reacting the modified piperidine with 3-methylbutylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the piperidine backbone, acetamide linkage, and substituent positions. Key signals include piperidine H-3 (δ 3.1–3.4 ppm) and acetamide carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as the piperidinyl-acetamide cleavage product .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Unreacted intermediates : Residual piperidine or 3-methylbutylamine detected via TLC (Rf comparison). Removed by washing with dilute HCl or aqueous extraction .
  • Side products : Over-alkylation byproducts (e.g., di-substituted piperidine) eliminated via gradient chromatography .
  • Solvent traces : Residual DMF or DCM identified by GC-MS and removed under high vacuum (<0.1 mmHg) .

Q. What solvents are suitable for purification?

  • Polar aprotic solvents : DMF or DCM for reaction steps due to solubility of intermediates .
  • Chromatography : Ethyl acetate/hexane (1:1) for non-polar impurities; methanol/CH₂Cl₂ (5–10% MeOH) for polar byproducts .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals .

Q. What safety considerations are critical during synthesis?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact with amines or coupling agents .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .
  • Waste disposal : Neutralize acidic/basic waste before disposal; halogenated solvents require segregated containers .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Temperature modulation : Lower coupling reaction temperatures (0–5°C) reduce racemization of the acetamide .
  • Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) to minimize side reactions .
  • Solvent selection : Anhydrous THF may improve aminomethylation efficiency compared to DMF .
  • Real-time monitoring : Use in-situ FTIR to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in spectral data interpretation be resolved?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially in crowded piperidine regions .
  • Isotopic labeling : ¹⁵N-labeling of the aminomethyl group aids in distinguishing overlapping signals in complex spectra .

Q. How can the compound’s stability be assessed under varying conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed acetamide) .
  • pH stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify pH-sensitive bonds .
  • Long-term storage : Store at -20°C under argon; periodic NMR checks detect structural changes .

Q. How to design experiments to evaluate biological activity?

  • Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs with reported activity .
  • In vitro assays :
  • Binding assays : Radioligand competition studies (IC₅₀ determination) .
  • Functional assays : cAMP accumulation or calcium flux assays for GPCR targets .
    • ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding assays .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Reaction homogeneity : Use continuous flow reactors for aminomethylation to maintain consistent mixing .
  • Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for larger batches .
  • Thermal safety : Conduct DSC analysis to identify exothermic peaks and optimize cooling rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.